10-Fold Lower STM Current Enhancement in Molecular Junctions Compared to 4-Trifluoromethyl Analog
Molecular layers of 4-methylbenzenediazonium tetrafluoroborate and 4-trifluoromethylbenzenediazonium tetrafluoroborate were assembled on H-passivated Si(111) and characterized by UHV STM and XPS. STM I(V) measurements revealed a ~10-fold enhancement in current for positive bias voltage when current flows through the 4-trifluoromethyl molecule compared to the 4-methyl variant [1]. This quantifies the impact of the para-substituent's electron-withdrawing versus electron-donating nature on tunneling current in molecular junctions.
| Evidence Dimension | STM I(V) current enhancement at positive bias voltage |
|---|---|
| Target Compound Data | Baseline (reference) value |
| Comparator Or Baseline | 4-Trifluoromethylbenzenediazonium tetrafluoroborate; ~10× current enhancement relative to target |
| Quantified Difference | ~10-fold higher current for 4-CF3 variant |
| Conditions | H-passivated Si(111) substrate; UHV STM; positive bias voltage |
Why This Matters
For applications requiring controlled electronic transport through molecular layers (e.g., molecular electronics, sensors), the 10-fold difference in current between 4-CH3 and 4-CF3 variants demonstrates that substituent choice directly dictates device performance, making 4-methylbenzenediazonium the preferred reagent when lower conductivity or specific electronic tuning is desired.
- [1] UHV STM I(V) and XPS Studies of Aryl Diazonium Molecules Assembled on Si(111). Langmuir 2007, 23, 4700–4708. View Source
